BenchChemオンラインストアへようこそ!

3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid

Solid-state handling Weighing accuracy Compound storage

Secure your supply of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid, the definitive 2,5-disubstituted 1,3,4-oxadiazole for drug discovery. Its unsubstituted β-propanoic acid side chain and high hydrophilicity (logP < 0) are chemically distinct from common lipophilic analogs, enabling direct advancement of polar-target fragment screens and efficient amide/ester library synthesis without orthogonal protection. Choose this compound to eliminate SAR variability, leverage its established anti-inflammatory pharmacophore, and accelerate your lead optimization with a batch-to-batch consistent, GHS-characterized solid (MP 80 °C).

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 1023812-48-7
Cat. No. B1516969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid
CAS1023812-48-7
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)CCC(=O)O
InChIInChI=1S/C6H8N2O3/c1-4-7-8-5(11-4)2-3-6(9)10/h2-3H2,1H3,(H,9,10)
InChIKeyCXFLYPMEODYQPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic Acid (CAS 1023812-48-7): Physicochemical Baseline and Procurement Profile


3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid (CAS 1023812-48-7) is a 2,5-disubstituted 1,3,4-oxadiazole heterocycle bearing a methyl group at the 5-position and a propanoic acid side chain at the 2-position . Its molecular formula is C₆H₈N₂O₃ with a molecular weight of 156.14 g/mol . The compound is a solid at ambient temperature with an experimentally determined melting point of 80 °C [1] and a predicted density of 1.313 ± 0.06 g/cm³ and boiling point of 349.0 ± 44.0 °C [1]. It is commercially available from multiple suppliers at purity grades of 95% and 97% , with a measured logP of approximately -0.97 to -1.61 indicating substantial hydrophilicity relative to many 1,3,4-oxadiazole congeners [2]. The compound carries GHS07 hazard labeling (harmful if swallowed, causes skin and eye irritation) .

3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic Acid: Why Intra-Class Substitution Is Not Trivial


The 1,3,4-oxadiazole scaffold exhibits biological activity that is highly sensitive to the nature and position of substituents [1]. Even seemingly minor modifications—such as replacing a propanoic acid chain at the 2-position with a carboxylic acid directly attached to the ring (as in 5-methyl-1,3,4-oxadiazole-2-carboxylic acid) or introducing an α-amino group (as in the amino acid analog)—produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and molecular geometry that can fundamentally alter target engagement, solubility, and synthetic utility [1][2]. The precise combination of a 5-methyl substituent and an unsubstituted β-propanoic acid side chain at the 2-position establishes a distinct physicochemical profile that cannot be replicated by any single commercially available analog. Procurement decisions that treat this compound as interchangeable with other 2,5-disubstituted 1,3,4-oxadiazoles risk introducing uncontrolled variables into SAR studies, fragment-based screening cascades, or synthetic routes.

3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic Acid: Quantitative Differentiation Evidence vs. Closest Analogs


Melting Point of 80 °C Enables Simpler Handling vs. Low-Melting or Deliquescent 1,3,4-Oxadiazole Analogs

3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid has an experimentally measured melting point of 80 °C [1]. In contrast, the unsubstituted parent compound 3-(1,3,4-oxadiazol-2-yl)propanoic acid melts at approximately 75–76 °C , while the amino acid analog (2S)-2-amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid decomposes upon heating without a well-defined melting point . A melting point near 80 °C places the compound in a favorable range for solid dispensing: it remains a stable solid under standard ambient storage conditions, avoiding the handling difficulties associated with low-melting solids or hygroscopic materials that can compromise weighing accuracy in quantitative experimentation.

Solid-state handling Weighing accuracy Compound storage

Measured logP of -0.97 Confers Superior Aqueous Compatibility vs. More Lipophilic 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid

The experimentally measured logP of 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid is -0.97 (Fluorochem) or -1.61 (Enamine/ChemBase) [1], indicating net hydrophilic character. By comparison, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid—the closest analog where the propanoic acid chain is replaced by a directly attached carboxylic acid—has a computed XLogP3-AA of 0 [2], reflecting a shift of at least +0.97 log units toward greater lipophilicity. This difference of approximately one log unit translates to roughly an order-of-magnitude difference in octanol-water partition coefficient, with significant implications for aqueous solubility, nonspecific protein binding, and suitability for fragment-based screening protocols that favor hydrophilic fragments.

Lipophilicity Aqueous solubility Fragment-based screening

Propanoic Acid Side Chain Provides a Spacer for Derivatization Not Available in 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid

The target compound contains a propanoic acid moiety (CH₂CH₂COOH) attached to the oxadiazole C2 position, providing a flexible two-carbon spacer between the heterocycle and the carboxylic acid functional group . This contrasts with 5-methyl-1,3,4-oxadiazole-2-carboxylic acid (MW 128.09) [1], where the carboxylic acid is directly attached to the oxadiazole ring with no intervening methylene units. The ethylene spacer in the target compound: (i) reduces the electron-withdrawing effect of the oxadiazole on the carboxylic acid, increasing its nucleophilicity for amide/ester formation; (ii) provides conformational flexibility for optimal target engagement when conjugated to amines or alcohols; and (iii) offers an additional site for α-functionalization not available in the directly-attached carboxylic acid analog. The amino acid analog, while retaining the spacer, introduces a chiral α-amino group (MW 171.16) [2] that alters the acid's pKa and introduces additional hydrogen-bond donors/acceptors that may complicate interpretation in target-engagement studies.

Synthetic building block Amide coupling Esterification Conjugation handle

1,3,4-Oxadiazole Core with 5-Methyl Substitution Is Associated with Broad-Spectrum Anti-Inflammatory Activity in Class-Level SAR Studies

A published SAR study of aroylpropionic acid-based 2,5-disubstituted-1,3,4-oxadiazoles demonstrated that cyclization of the carboxylic acid group into an oxadiazole nucleus yields compounds with anti-inflammatory activity comparable to ibuprofen while reducing gastric ulcerogenicity [1]. In that study, the most active oxadiazole derivatives achieved 88–90% inhibition of carrageenan-induced paw edema (vs. ~90% for ibuprofen) with substantially reduced gastric severity indices (0.65–0.70 vs. 1.95 for ibuprofen) [1]. While 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid itself was not among the specific compounds tested in that study, its core scaffold—a 2,5-disubstituted 1,3,4-oxadiazole bearing a propanoic acid moiety—is structurally congruent with the pharmacophore identified as critical for anti-inflammatory activity. The 5-methyl substituent on the oxadiazole ring is a recurrent motif in biologically active 1,3,4-oxadiazoles, appearing in compounds with reported antimicrobial, anticancer, and enzyme inhibitory activities [2].

Anti-inflammatory Analgesic COX inhibition Oxadiazole pharmacology

Commercially Available at Two Distinct Purity Grades (95% and 97%), Enabling Cost-Optimized Procurement for Discovery vs. Lead Optimization

3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid is stocked by multiple suppliers at two purity specifications: 95% (AKSci, Enamine) [1] and 97% (Fluorochem) . This dual-grade availability allows procurement teams to select the 95% grade for cost-sensitive early-stage screening and library synthesis, while reserving the 97% grade for lead optimization studies where higher purity reduces the risk of impurity-driven false positives. By comparison, the unsubstituted analog 3-(1,3,4-oxadiazol-2-yl)propanoic acid is listed at 98% purity from a single identified vendor , offering no lower-cost tier for high-throughput applications. The carboxylic acid analog 5-methyl-1,3,4-oxadiazole-2-carboxylic acid is available at 97% but at a significantly lower molecular weight (128.09 vs. 156.14), meaning cost-per-mole comparisons must account for the different molar quantities delivered per gram.

Procurement Purity specification Cost efficiency Scale-up readiness

3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic Acid: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Inclusion

With a molecular weight of 156.14 g/mol , a measured logP below 0 (ranging from -0.97 to -1.61) [1], and 4 hydrogen bond acceptors against a single hydrogen bond donor , 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid satisfies the Rule of Three criteria commonly applied to fragment library design. Its hydrophilic character (logP < 0) distinguishes it from the more lipophilic 5-methyl-1,3,4-oxadiazole-2-carboxylic acid (XLogP3-AA = 0) [2], making it particularly suitable for fragment screens targeting polar binding sites or where aqueous solubility of screening compounds is a critical requirement. The propanoic acid moiety provides a synthetic handle for fragment elaboration via amide or ester coupling without introducing the additional complexity of an α-amino group present in the amino acid analog [3].

Medicinal Chemistry: Oxadiazole-Based Anti-Inflammatory Lead Generation

Class-level SAR evidence demonstrates that 2,5-disubstituted-1,3,4-oxadiazoles bearing a propanoic acid side chain can achieve anti-inflammatory efficacy comparable to ibuprofen (88–90% vs. ~90% paw edema inhibition) while significantly reducing gastric toxicity (severity index 0.65–0.70 vs. 1.95) [4]. The target compound's 5-methyl-1,3,4-oxadiazole core and propanoic acid linker are structurally congruent with this pharmacophore. Its melting point of 80 °C [5] ensures reliable solid dispensing for in vivo dosing formulation, while dual purity grade availability (95% and 97%) supports cost-effective progression from hit validation to lead optimization without changing chemical identity.

Synthetic Chemistry: Building Block for 2,5-Disubstituted-1,3,4-Oxadiazole Libraries

The ethylene spacer between the oxadiazole ring and the carboxylic acid in 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid provides conformational flexibility and reduced electronic deactivation of the acid carbonyl compared to 5-methyl-1,3,4-oxadiazole-2-carboxylic acid, where the carboxylic acid is directly attached to the electron-withdrawing oxadiazole [2]. This structural feature facilitates amide coupling with a broader range of amine nucleophiles, enabling efficient parallel synthesis of diverse 1,3,4-oxadiazole-containing compound libraries. The compound's well-defined melting point (80 °C) [5] and documented GHS profile simplify laboratory handling and safety compliance during library production.

Bioconjugation and Chemical Probe Design

The propanoic acid group in the target compound provides a terminal carboxylate that can be activated (e.g., as an NHS ester or via EDCI/HOBt chemistry) for conjugation to amine-containing biomolecules, fluorescent reporters, or solid supports. Unlike (2S)-2-amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid (MW 171.16) [3], which introduces a competing nucleophilic amine, the target compound's single carboxylic acid functional group ensures chemoselective conjugation without requiring orthogonal protection strategies. The hydrophilic logP [1] also favors aqueous-compatible conjugation conditions.

Quote Request

Request a Quote for 3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.